molecular formula C8H6O5 B1203503 3,5-Dihydroxyphenylglyoxylic acid

3,5-Dihydroxyphenylglyoxylic acid

Cat. No. B1203503
M. Wt: 182.13 g/mol
InChI Key: IXVSXZQERGYQTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-dihydroxyphenylglyoxylic acid is a 2-oxo monocarboxylic acid that is glyoxylic acid in which the aldehyde hydrogen is substituted by a 3,5-dihydroxyphenyl group. It is a 2-oxo monocarboxylic acid and a member of resorcinols. It derives from a glyoxylic acid.

Scientific Research Applications

Role in Vancomycin Biosynthesis

3,5-Dihydroxyphenylglycine, derived from malonyl-CoA, plays a crucial role in the biosynthesis of the glycopeptide antibiotic vancomycin. DpgC, an enzyme in this pathway, catalyzes the conversion of 3,5-dihydroxyphenylacetyl-CoA (DPA-CoA) to 3,5-dihydroxyphenylglyoxylic acid (DPGx), a penultimate intermediate. This conversion is notable for being metal-free and cofactor-free, involving oxygen transfer processes (Tseng, Vaillancourt, Bruner, & Walsh, 2004).

Involvement in Antibiotic Production

The production of balhimycin, another vancomycin-type antibiotic, involves 3,5-dihydroxyphenylglyoxylic acid. It is synthesized from malonyl-CoA through a polyketide synthase (PKS) mediated pathway. This compound plays a key role in the formation of the unusual amino acid (S)-3,5-dihydroxyphenylglycine, a critical component of balhimycin (Pfeifer, Nicholson, Ries, Recktenwald, Schefer, Shawky, Schröder, Wohlleben, & Pelzer, 2001).

Analytical Chemistry Applications

3,5-Dihydroxyphenylglyoxylic acid is also relevant in the field of analytical chemistry. It appears as a component in various methodologies for analyzing neurotransmitter metabolites, such as vanillylmandelic acid and homovanillic acid, in biological fluids like urine and cerebrospinal fluid (Joseph, Kadam, & Risby, 1981).

Structural and Spectroscopic Studies

The compound has been studied for its structural and spectroscopic properties, contributing to the understanding of chemical interactions and molecular structures. For instance, studies involving derivatives of 3,5-dihydroxyphenylglyoxylic acid, such as 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid, provide insights into molecular interactions and properties (Tamer, Dege, Avcı, Atalay, Özer İlhan, & Çadir, 2015).

properties

Product Name

3,5-Dihydroxyphenylglyoxylic acid

Molecular Formula

C8H6O5

Molecular Weight

182.13 g/mol

IUPAC Name

2-(3,5-dihydroxyphenyl)-2-oxoacetic acid

InChI

InChI=1S/C8H6O5/c9-5-1-4(2-6(10)3-5)7(11)8(12)13/h1-3,9-10H,(H,12,13)

InChI Key

IXVSXZQERGYQTA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1O)O)C(=O)C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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